molecular formula C8H10O3 B1361829 Ethyl 2-Methyl-3-furoate CAS No. 28921-35-9

Ethyl 2-Methyl-3-furoate

Cat. No. B1361829
CAS RN: 28921-35-9
M. Wt: 154.16 g/mol
InChI Key: DOHUEYINVDLUSG-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-furoate is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as 2-Methyl-3-furancarboxylic Acid Ethyl Ester and ethyl 2-methylfuran-3-carboxylate .


Molecular Structure Analysis

The molecular weight of Ethyl 2-Methyl-3-furoate is 154.16 g/mol . The IUPAC name for this compound is ethyl 2-methylfuran-3-carboxylate . The InChI string and the Canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

Ethyl 2-Methyl-3-furoate has a molecular weight of 154.16 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 39.4 Ų . The heavy atom count is 11 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Ethyl 2-Methyl-3-furoate serves as a starting material for synthesizing various chemical derivatives. For instance, Kuticheva, Pevzner, and Petrov (2015) reported the preparation of methyl 5-acetyl-2-furoate via oxidation and sequential chloroethylation of ethyl 2-furoate, highlighting its utility in complex organic synthesis processes (Kuticheva, Pevzner, & Petrov, 2015).

  • Corrosion Inhibition : Furan derivatives like ethyl 2-furoate exhibit significant potential in inhibiting corrosion of metals. Khaled (2010) found that furan derivatives can inhibit acidic corrosion of mild steel, reaching an efficiency of up to 93% at certain concentrations (Khaled, 2010).

  • Chemical Transformations : Ethyl 2-methyl-3-furoate undergoes various chemical transformations. Sánchez and Roldan (1972) studied its acid-catalyzed dehydration, leading to the formation of compounds with different configurations (Sánchez & Roldan, 1972).

  • Palladium-Catalysed Direct Arylation : Fu, Zhao, Bruneau, and Doucet (2012) explored the use of methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, related to ethyl 2-furoate, in palladium-catalyzed direct arylation, demonstrating its role in the formation of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Polyester Synthesis : Ethyl 2-furoate was used by Abid, Kamoun, Gharbi, and Fradet (2008) to synthesize copolyesters with terephthalic and bio-based furanic units, showcasing its application in polymer chemistry (Abid, Kamoun, Gharbi, & Fradet, 2008).

Biochemistry and Medicinal Chemistry

  • Enzymatic Reactions in Drug Synthesis : Akeboshi, Ohtsuka, Sugai, and Ohta (1998) described a chemo-enzymatic approach to synthesize a compound related to the side chain of furaquinocin D, using a derivative of ethyl 2-furoate, emphasizing its role in the synthesis of complex organic molecules with potential pharmaceutical applications (Akeboshi, Ohtsuka, Sugai, & Ohta, 1998).

  • Glycosidase Inhibition : Moreno‐Vargas, Robina, Demange, and Vogel (2003) investigated the glycosidase inhibitory activities of various derivatives of 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid, derived from ethyl 2-methyl-3-furoate. This study illustrates its potential in the development of selective enzyme inhibitors (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

  • Insecticidal Ester Synthesis : Ethyl 2-furoate was used by Elliott, Janes, and Pearson (1971) in the synthesis of 5-substituted 3-furoates and 3-thenoates, intermediates for insecticidal esters, demonstrating its application in agrochemical research (Elliott, Janes, & Pearson, 1971).

Safety And Hazards

Ethyl 2-Methyl-3-furoate is classified as a combustible liquid . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

ethyl 2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHUEYINVDLUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294172
Record name Ethyl 2-Methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Methyl-3-furoate

CAS RN

28921-35-9
Record name 28921-35-9
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Record name Ethyl 2-Methyl-3-furoate
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Record name Ethyl 2-methyl-3-furoate
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Synthesis routes and methods

Procedure details

A mixture of 3.12 g (0.02 mole) ethyl 2-acetyl-2-butenoate and 3.56 g (0.02 mole) N-bromosuccinimide in 50 ml of carbon tetrachloride was heated at reflux for 19 hours. After cooling, the insoluble succinimide was removed by filtration and the solution concentrated by rotary evaporation. Distillation of the crude product gave 0.73 g (24%) of ethyl 2-methyl-3-furoate, bp 87°-9° C. (20 mm).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
HMR Hoffmann, NF Janes - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
… The 3-furoic ester (I), the corresponding alcohol (2) obtained by lithium aluminium hydride reduction, and ethyl 2-methyl-3-furoate (3) were chosen as the model substrates. All the …
Number of citations: 3 pubs.rsc.org
AT Blomquist, HB Stevenson - Journal of the American Chemical …, 1934 - ACS Publications
146 AT Blomquist and.. Stevenson Yol. 56 of ammonia and ethyl alcohol. From the reaction mass were isolated carbanilide and the triazine, which was very insoluble in boiling alcohol …
Number of citations: 14 pubs.acs.org
LM Pevzner, R Maadadi, ML Petrov - Russian Journal of General …, 2015 - Springer
… Ethyl 2-methyl3-furoate was prepared by condensation of chloroacetaldehyde with ethyl acetoacetate [14]. Acetylation of ethyl 2-methyl-3-furoate was carried out with acetic anhydride …
Number of citations: 5 link.springer.com
RA Kretchmer, RA Laitar - The Journal of Organic Chemistry, 1978 - ACS Publications
Registry No.—1-HC1, 22572-05-0; 2, 67688-61-3; 2-HC1, 67688-62-4; 3, 1068-90-2; 4, 67688-63-5; 5, 67688-64-6; 6, 67688-65-7; 7, 67688-66-8; 8, 67688-67-9; 9, 67737-47-7; 10, …
Number of citations: 20 pubs.acs.org
WS Trahanovsky, TJ Cassady… - Journal of the American …, 1981 - ACS Publications
… Methyl-3furylmethyl alcohol12 was prepared by the LiAlH4 reduction of ethyl 2-methyl-3-furoate.12 2-Isopropylidene-4-methylcyclohexanone (19) was prepared from 4-…
Number of citations: 99 pubs.acs.org
CH Chou - 1985 - search.proquest.com
A kinetic and mechanistic study of the 4+ 4 dimerization of 2, 3-dimethylene-2, 3-dihydrofuran (1) has been carried out based on the secondary deuterium kinetic isotope effects (2 (…
Number of citations: 6 search.proquest.com
EW Scott, JR Johnson - Journal of the American Chemical Society, 1932 - ACS Publications
It has been observed2 recently that the nitrile obtained by the action of-furfuryl chloride upon aqueous sodium cyanide produces 5-methylfuroic acid upon hydrolysis, but the …
Number of citations: 32 pubs.acs.org
RJ VanderWal - 1936 - search.proquest.com
FUR ATI MERCURIALS AMD DERIVED TYPES By R* J. FanderWal v %vy1f A Thesis Submitted to the Graduate Faculty for the Degree of DOC Page 1 FUR ATI MERCURIALS AMD …
Number of citations: 5 search.proquest.com
HE Winberg, FS Fawcett, WE Mochel… - Journal of the …, 1960 - ACS Publications
… Ethyl 2-methyl-3-furoate (XXXIV)22 provided the starting point for both the quaternary chloride … Ethyl 2-Methyl-3-furoate (XXXIV) was prepared by modification of the procedure of Senary.…
Number of citations: 210 pubs.acs.org
RR Burtner - Journal of the American Chemical Society, 1934 - ACS Publications
… This hydrazide was prepared from ethyl 2-methyl-3-furoate in a 91% yield; and after crystallization from aqueous methanol it melted at 148. …
Number of citations: 11 pubs.acs.org

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